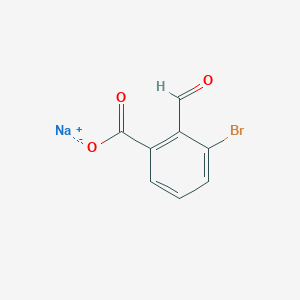

Sodium 3-Bromo-2-formylbenzoate

Description

Properties

Molecular Formula |

C8H4BrNaO3 |

|---|---|

Molecular Weight |

251.01 g/mol |

IUPAC Name |

sodium;3-bromo-2-formylbenzoate |

InChI |

InChI=1S/C8H5BrO3.Na/c9-7-3-1-2-5(8(11)12)6(7)4-10;/h1-4H,(H,11,12);/q;+1/p-1 |

InChI Key |

RUJKGXXAQPAGPJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound typically involves:

- Introduction of a bromine substituent at the 3-position of a benzoic acid derivative.

- Selective oxidation or formylation at the 2-position to introduce the aldehyde group.

- Conversion of the benzoic acid moiety into its sodium salt form.

This multi-step approach ensures regioselectivity and functional group compatibility.

Starting Materials and Key Intermediates

- 3-Bromo-2-(hydroxymethyl)benzoic acid or 3-bromo-(3-hydroxymethyl)benzoic acid derivatives are commonly used as precursors.

- Oxidation of the hydroxymethyl group to the formyl group is a critical step.

- The sodium salt is obtained by neutralization of the acid with sodium hydroxide or sodium bicarbonate.

Oxidation of 3-Bromo-(Hydroxymethyl)benzoic Acid to 3-Bromo-2-formylbenzoic Acid

A key step in the preparation is the oxidation of the hydroxymethyl group to an aldehyde. According to European Patent EP1460059A1, manganese dioxide (MnO2) is used as the oxidizing agent for this transformation:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Bromo-(hydroxymethyl)benzoic acid | Starting material |

| 2 | Manganese dioxide (MnO2) | Oxidizing agent |

| 3 | Organic solvent (e.g., toluene or xylene) | Medium for reaction and extraction |

| 4 | Reaction temperature: ambient to reflux | Controlled to optimize oxidation efficiency |

The reaction proceeds by stirring the mixture, followed by extraction of the product into an organic phase, washing, drying, and concentration to isolate the purified 3-bromo-2-formylbenzoic acid.

Conversion to Sodium Salt

The free acid form is neutralized with sodium hydroxide or sodium bicarbonate in aqueous solution to yield this compound. This step is straightforward and typically conducted under mild conditions.

Alternative Synthetic Routes

While the manganese dioxide oxidation is the most documented method, other oxidation methods such as using chromium-based oxidants or Swern oxidation could be employed, though these are less frequently reported for this specific compound.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-bromo-(hydroxymethyl)benzoic acid | From bromination and hydroxymethylation of benzoic acid derivatives | Starting intermediate |

| 2 | Oxidation of hydroxymethyl to formyl | Manganese dioxide in toluene/xylene, reflux | Selective oxidation to aldehyde |

| 3 | Neutralization to sodium salt | Sodium hydroxide or sodium bicarbonate in water | Formation of this compound salt |

Analytical and Research Data Supporting the Preparation

- Purity and yield : The manganese dioxide oxidation method yields high purity aldehyde intermediate, as confirmed by standard purification techniques (extraction, washing, drying).

- Spectroscopic analysis : The aldehyde group formation is verified by ^1H NMR and IR spectroscopy, showing characteristic aldehyde proton signals and C=O stretching bands respectively.

- Reaction conditions : The choice of solvent (toluene or xylene) and temperature control is critical for optimizing yield and minimizing side reactions.

- Safety and environmental considerations : Manganese dioxide is a relatively mild oxidant with manageable waste compared to chromium-based oxidants.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-Bromo-2-formylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Reduction Reactions: The formyl group can be reduced to an alcohol

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products:

Substitution Reactions: Products include various substituted benzoates.

Oxidation Reactions: The major product is 3-bromo-2-carboxybenzoate.

Reduction Reactions: The major product is 3-bromo-2-hydroxybenzoate

Scientific Research Applications

Sodium 3-Bromo-2-formylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated aromatic compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium 3-Bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 3-Bromo-2-formylbenzoate shares structural and functional similarities with several benzoate derivatives. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Ester Derivatives

- Methyl 5-Bromo-2-formylbenzoate (CAS 1016163-89-5): This methyl ester analog lacks the sodium carboxylate group, reducing its water solubility. The ester moiety makes it more lipophilic, favoring organic-phase reactions. Its applications overlap with this compound in synthesizing phthalides and isoindolinones but requires additional hydrolysis steps to activate the carboxylate group .

- Ethyl 3-Bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7): The introduction of a cyano group at the 5-position introduces strong electron-withdrawing effects, which polarize the aromatic ring and alter the reactivity of the formyl group.

Hydroxy-Substituted Analogs

- 3-Bromo-2-hydroxybenzaldehyde :

Replacing the formyl group with a hydroxyl group results in intramolecular hydrogen bonding (O–H···O distance: 2.6364 Å), stabilizing the planar molecular structure . Unlike this compound, this compound is widely used to form Schiff base ligands for metal coordination complexes (e.g., titanium, zinc), highlighting its role in catalysis rather than direct pharmaceutical synthesis .

Methoxy and Methyl Derivatives

- Sodium 4-Methoxybenzoate :

Spectroscopic data (e.g., IR, NMR) for this compound differ significantly due to the electron-donating methoxy group, which shifts carbonyl stretching frequencies compared to the electron-withdrawing bromo and formyl groups in this compound. These differences influence their respective reactivities in electrophilic substitution reactions .

- Methyl 3-Bromo-5-methylbenzoate (CAS 478375-40-5) :

The methyl group at the 5-position sterically hinders electrophilic attack at the meta position, directing reactivity to the ortho and para positions. This contrasts with this compound, where the formyl group directs subsequent substitutions to specific ring positions .

Key Comparative Data Table

Biological Activity

Sodium 3-bromo-2-formylbenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and interactions with biomolecules.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom and a formyl group attached to a benzoate structure, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom can enhance the compound's reactivity, potentially leading to increased binding affinity with biological macromolecules.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, derivatives of 3-formylchromone have shown significant enzyme inhibition activities, suggesting that this compound may possess similar properties . The specific enzymes affected may vary, but potential targets include those involved in metabolic pathways critical for cell proliferation and survival.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic effects of this compound. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate cytotoxicity observed |

| MCF-7 (breast cancer) | 25 | Lower sensitivity compared to HeLa |

| A549 (lung cancer) | 10 | High sensitivity, suggesting potential as an anticancer agent |

These results indicate that this compound exhibits selective cytotoxic effects, particularly against lung cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various substituted benzoates revealed that this compound exhibited significant growth inhibition in A549 cells compared to other derivatives. The study highlighted the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent.

- Antimicrobial Properties : Another research effort examined the antimicrobial efficacy of similar compounds against Helicobacter pylori and other pathogens. While this compound was not explicitly tested, related compounds showed promising results, suggesting that this class of compounds may also possess antimicrobial properties .

- Enzyme Inhibition : In studies focusing on urease inhibition, derivatives similar to this compound demonstrated effective inhibition against Jack bean urease, indicating potential applications in treating conditions associated with urease-producing bacteria.

Q & A

What are the common synthetic routes for Sodium 3-Bromo-2-formylbenzoate, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via functionalization of benzoic acid derivatives. A key method involves starting from isobenzofuran-1(3H)-ones, which undergo bromination and formylation steps. Flow chemistry has emerged as a preferred technique due to its efficiency in handling toxic solvents (e.g., 1,2-dichloroethane) and improving reaction reproducibility .

Methodological Considerations :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require post-reaction purification.

- Temperature Control : Reactions performed at 0–5°C minimize side products like dehalogenated byproducts.

- Catalysts : Lewis acids (e.g., AlCl₃) are often used to direct bromination to the ortho position relative to the formyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.